Cas no 31366-25-3 (Tetrathiafulvalene)

Tetrathiafulvalene 化学的及び物理的性質
名前と識別子
-
- Tetrathiafulvalene
- delta2,2-Bi-1,3-dithiole
- TTF
- TetrathiafulvaleneTTForangextl
- delta-2:2-bis(1,3-dithiazole)
- DELTA^2^,^2^-Bi-1,3-dithiole~TTF
- Tetrathiafulvalene (purified by sublimation)
- Δ
- δ
- 1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-
- 1,4,5,8-Tetrathiafulvalene
- 2,2'-Bi-1,3-dithiole
- -2:2'-bis(1,3-dithiazole)
- TTF (purified by sublimation)
- 2-(1,3-Dithiol-2-ylidene)-1,3-dithiole
- NSC 222862
- CHEBI:52444
- FT-0638968
- delta-2:2'-Bis(1,3-dithiazole)
- InChI=1/C6H4S4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H
- 56388-66-0
- 2-(1,3-dithiol-2-ylidene)-1,3-dithiol
- EINECS 250-593-7
- .DELTA.2,2'-Bi-1,3-dithiole
- 31366-25-3
- NSC-222862
- DTXSID6067620
- SY007082
- Delta(2),(2')-Bi-1,3-dithiole
- Tetrathiafulvalene, 97%
- Z56767015
- YSZC323
- A875927
- J-018400
- AMY10305
- HY1EN16W9T
- NS00050068
- 2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole
- FHCPAXDKURNIOZ-UHFFFAOYSA-
- AKOS001016928
- BCP19462
- T3380
- TETRATHIAFULVALENE [MI]
- T0980
- BIS-1,3-DITHIOLE
- Q2179180
- SCHEMBL55690
- 2,2'-Bi(1,3-dithiolylidene)
- CS-W013190
- GS-5432
- NSC222862
- FHCPAXDKURNIOZ-UHFFFAOYSA-N
- HMS1755D18
- delta-2,2'-Bi-1,3-dithiole
- MFCD00005492
- UNII-HY1EN16W9T
- DB-048016
- delta2,2'Bi1,3dithiole
- Bis1,3dithiole
- DTXCID4038346
- Delta2,2'-Bi-1,3-dithiole
- 1,4,5,8Tetrathiafulvalene
- 2(1,3Dithiol2ylidene)1,3dithiole
- 2,2'-bi(1,3-dithiol-2-ylidene)
- 1,3Dithiole, 2(1,3dithiol2ylidene)
- 2,2'-bis(1,3-dithiole), low-temparature (gamma) phase
-
- MDL: MFCD00005492
- インチ: 1S/C6H4S4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H
- InChIKey: FHCPAXDKURNIOZ-UHFFFAOYSA-N
- ほほえんだ: C1(SC=CS1)=C2SC=CS2
- BRN: 1617956
計算された属性
- せいみつぶんしりょう: 203.91972
- どういたいしつりょう: 203.92
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 101A^2
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: ブラウンからブラウンの結晶粉末
- 密度みつど: 1.636±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 118.0 to 123.0 deg-C
- ふってん: 90 ºC (1 Torr)
- フラッシュポイント: 120.9±28.9 ºC,
- 屈折率: 1.6000 (estimate)
- ようかいど: Insuluble (5.5E-3 g/L) (25 ºC),
- すいようせい: It is insoluble in water. Soluble in organic solvents.
- PSA: 0
- LogP: 4.01540
- かんど: Air & Light Sensitive
- ようかいせい: 水に溶けない
- マーカー: 9242
- 最大波長(λmax): 369(CHCl3)(lit.)
Tetrathiafulvalene セキュリティ情報
- シグナルワード:Warning
- 危害声明: H320,H402
- 警告文: P273,P264,P305+P351+P338,P337+P313,P501
- 危険物輸送番号:UN 3335
- WGKドイツ:3
- 危険カテゴリコード: 52/53
- セキュリティの説明: 61
- 福カードFコード:10-23
-
危険物標識:
- セキュリティ用語:S24/25
- TSCA:Yes
- ちょぞうじょうけん:2-8°C
Tetrathiafulvalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | VT276-200mg |
Tetrathiafulvalene |
31366-25-3 | 98.0%(GC) | 200mg |
¥548.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | VT276-1g |
Tetrathiafulvalene |
31366-25-3 | 98.0%(GC) | 1g |
¥1328.0 | 2022-06-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012815-5g |
Tetrathiafulvalene |
31366-25-3 | 97% | 5g |
¥2774 | 2023-09-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819137-250mg |
Tetrathiafulvalene |
31366-25-3 | 97% | 250mg |
¥322.00 | 2022-09-28 | |
BAI LING WEI Technology Co., Ltd. | 437700-250mg |
Tetrathiafulvalene, 98.5% |
31366-25-3 | 98.5% | 250mg |
¥ 371 | 2022-04-26 | |
eNovation Chemicals LLC | D689043-5g |
Tetrathiafulvalene |
31366-25-3 | >97% | 5g |
$220 | 2024-07-20 | |
eNovation Chemicals LLC | Y0993797-5g |
Tetrathiafulvalene |
31366-25-3 | 95% | 5g |
$520 | 2024-08-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD153714-1g |
Tetrathiafulvalene |
31366-25-3 | 98% | 1g |
¥545.0 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | MD272-100mg |
Tetrathiafulvalene |
31366-25-3 | 99.0%(GC) () | 100mg |
¥266.0 | 2022-06-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012815-250mg |
Tetrathiafulvalene |
31366-25-3 | 97% | 250mg |
¥191 | 2023-09-09 |
Tetrathiafulvalene 関連文献
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1. Spectroscopic and electrical properties of [Cu(C3Se5)2]2– and [Ni(C3Se5)2]2– anion complexes and X-ray crystal structures of [NMe4]2[Cu(C3Se5)2]·2MeCN and[NBun 4][Ni(C3Se5)2]Gen-etsu Matsubayashi,Akito Yokozawa 4][Ni(C3Se5)2]. Gen-etsu Matsubayashi Akito Yokozawa J. Chem. Soc. Dalton Trans. 1990 3013
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2. Highly conjugated π-electron donors for organic metals: synthesis and redox chemistry of new 1,3-dithiole and 1,3-selenathiole derivativesAdrian J. Moore,Martin R. Bryce J. Chem. Soc. Perkin Trans. 1 1991 157
-
Claudia Simao,Marta Mas-Torrent,Vania André,M. Teresa Duarte,Simone Techert,Jaume Veciana,Concepció Rovira CrystEngComm 2013 15 9878
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4. Crystal structures, electrical conductivity and band-structure calculations of three new [cation][Ni(C3S5)2]2 compoundsJoost P. Cornelissen,Richard Le Loux,Jacob Jansen,Jaap G. Haasnoot,Jan Reedijk,Ernst Horn,Anthony L. Spek,Brigitte Pomarède,Jean-Pierre Legros,Derk Reefman J. Chem. Soc. Dalton Trans. 1992 2911
-
5. Subject index, 1995
-
Roberta Manoni,Francesco Romano,Costanza Casati,Paola Franchi,Elisabetta Mezzina,Marco Lucarini Org. Chem. Front. 2014 1 477
-
Ningjuan Zheng,Hongda Li,Guangyan Sun,Keli Zhong,Bingzhu Yin Org. Biomol. Chem. 2013 11 5100
-
8. X-Ray crystal structure of bis(N-ethylpyridinum) bis[4,5-dimercapto-1,3-dithiole-2-thionato(2–)]cuprate(II) and electrical properties of its oxidized saltsGen-etsu Matsubayashi,Kei Takahashi,Toshio Tanaka J. Chem. Soc. Dalton Trans. 1988 967
-
Pierre Frère,Peter J. Skabara Chem. Soc. Rev. 2005 34 69
-
Franck Camerel,Olivier Jeannin,Gilles Yzambart,Bruno Fabre,Dominique Lorcy,Marc Fourmigué New J. Chem. 2013 37 992
Tetrathiafulvaleneに関する追加情報
Tetrathiafulvalene: A Comprehensive Overview
Tetrathiafulvalene, also known as CAS No. 31366-25-3, is a unique organic compound that has garnered significant attention in the fields of chemistry, materials science, and electronics. This compound is a member of the fulvalene family, which consists of fused bicyclic structures with sulfur atoms incorporated into the framework. The Tetrathiafulvalene structure is characterized by its two fused five-membered rings, each containing two sulfur atoms, resulting in a molecule with exceptional electronic properties.
The discovery and synthesis of Tetrathiafulvalene have opened new avenues for research in molecular electronics and optoelectronics. Its ability to act as both an electron donor and acceptor makes it a versatile compound for applications in organic semiconductors and photovoltaic devices. Recent studies have highlighted its potential as a building block for advanced materials with tailored electronic properties.
One of the most intriguing aspects of Tetrathiafulvalene is its redox activity. The compound exhibits reversible redox processes, which are critical for applications in energy storage devices such as batteries and supercapacitors. Researchers have explored the use of Tetrathiafulvalene derivatives in creating high-capacity electrodes, leveraging their ability to undergo multiple redox states without significant structural degradation.
In addition to its electronic properties, Tetrathiafulvalene has shown promise in biological applications. Studies have demonstrated its potential as a chemotherapeutic agent due to its ability to induce oxidative stress in cancer cells while sparing healthy cells. This selective cytotoxicity makes it a compelling candidate for targeted drug delivery systems.
The synthesis of Tetrathiafulvalene has evolved over the years, with researchers developing more efficient and scalable methods. Traditional approaches involve the reaction of sulfur-containing precursors under high-temperature conditions, but recent advancements have focused on mild, solvent-free synthesis techniques that minimize environmental impact.
Another area of active research is the functionalization of Tetrathiafulvalene to enhance its properties for specific applications. By introducing substituents such as electron-withdrawing or donating groups, scientists can tailor the electronic behavior of the molecule for use in organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs). These modifications have led to improved charge transport properties and device performance.
The study of Tetrathiafulvalene has also extended into theoretical chemistry, where computational methods are employed to understand its electronic structure and reactivity at a fundamental level. Density functional theory (DFT) calculations have provided insights into the molecular orbitals and charge distribution within the compound, aiding in the design of new derivatives with enhanced functionality.
Looking ahead, the future of Tetrathiafulvalene research lies in exploring its integration into real-world technologies. Collaborative efforts between chemists, engineers, and material scientists are expected to yield innovative solutions in areas such as flexible electronics, wearable devices, and sustainable energy systems.
In conclusion, Tetrathiafulvalene (CAS No. 31366-25-3) stands as a testament to the ingenuity of modern chemistry. Its unique properties and diverse applications continue to inspire groundbreaking research across multiple disciplines. As our understanding of this compound deepens, so too does its potential to revolutionize technology and improve our daily lives.
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